CB1 Receptor Antagonism: A Specific Mechanism Differentiating from Simple Triazoles
This compound is reported as a cannabinoid receptor 1 (CB1) antagonist [1]. This is a key functional differentiation from the parent 3-amino-1,2,4-triazole, which is primarily known as an inhibitor of catalase and imidazoleglycerol-phosphate dehydratase [2]. While specific IC50 data for this exact compound is not publicly available, its classification as a CB1 antagonist places it in a distinct mechanistic class with therapeutic potential in metabolic disorders, unlike its parent compound or simple triazole antifungals.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | Cannabinoid receptor 1 (CB1) antagonist [1] |
| Comparator Or Baseline | 3-Amino-1,2,4-triazole: Catalase and imidazoleglycerol-phosphate dehydratase inhibitor [2] |
| Quantified Difference | Qualitative target shift |
| Conditions | Drug database annotation; no assay data provided. |
Why This Matters
For procurement in cannabinoid research programs, this specific target engagement is the primary selection criterion, making other triazole derivatives irrelevant.
- [1] DrugMap. 1,2,4-triazole derivative 2 (DM91Z8B). https://drugmap.idrblab.net/data/drug/details/DM91Z8B (accessed 2026-04-16). View Source
- [2] MetaCyc. 3-amino-1,2,4-triazole. https://pathway.gramene.org/META/NEW-IMAGE?type=COMPOUND-INHIBITOR&object=3-AMINO-1-2-4-TRIAZOLE (accessed 2026-04-16). View Source
